1-(4-(Iodomethyl)piperidin-1-yl)ethanone

Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

1-(4-(Iodomethyl)piperidin-1-yl)ethanone delivers unmatched reactivity: the 4-iodomethyl group provides superior leaving-group ability (I > Br > Cl), enabling efficient nucleophilic displacement and cross-coupling under mild conditions. The N-acetyl protection modulates basicity (reducing P-gp efflux risk); favorable LogP (1.68) and TPSA make it a privileged CNS scaffold. Achieve rapid diversification in parallel synthesis for hit-to-lead optimization. Available at ≥98% purity with GHS Warning classification for straightforward lab handling.

Molecular Formula C8H14INO
Molecular Weight 267.11
CAS No. 1353954-96-7
Cat. No. B2584723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Iodomethyl)piperidin-1-yl)ethanone
CAS1353954-96-7
Molecular FormulaC8H14INO
Molecular Weight267.11
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)CI
InChIInChI=1S/C8H14INO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3
InChIKeyUXQQUTVQOXTSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Iodomethyl)piperidin-1-yl)ethanone (CAS 1353954-96-7): A Versatile N-Acetyl-4-iodomethylpiperidine Scaffold for Medicinal Chemistry and Chemical Biology


1-(4-(Iodomethyl)piperidin-1-yl)ethanone is a synthetic organic compound belonging to the N-substituted piperidine class. It features a piperidine ring with an N-acetyl group and a 4-iodomethyl substituent, giving it a molecular formula of C8H14INO and a molecular weight of 267.11 g/mol . This compound is primarily utilized as a reactive intermediate in organic synthesis due to its electrophilic iodomethyl group, which serves as a handle for nucleophilic displacement or transition metal-catalyzed cross-coupling reactions . Its structural features suggest utility in constructing complex molecular architectures for medicinal chemistry programs, particularly where a piperidine ring with a functionalizable side-chain is desired.

Why 1-(4-(Iodomethyl)piperidin-1-yl)ethanone Cannot Be Replaced by Generic Piperidine Analogs in Lead Optimization


The specific substitution pattern of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone confers a unique reactivity profile that is not replicated by generic piperidine derivatives or other halomethyl analogs. The combination of the N-acetyl group, which modulates the piperidine nitrogen's basicity and lipophilicity, with the 4-iodomethyl group, a potent electrophile, dictates a specific reactivity and spatial arrangement for further derivatization . Substituting a bromomethyl or chloromethyl analog would result in significantly different reaction kinetics and yields due to the varying leaving-group abilities (I > Br > Cl), potentially leading to failed or low-yielding downstream reactions in a synthetic route [1]. Furthermore, the 4-position of the iodomethyl group directs the trajectory of the attached moiety in 3D space, a critical parameter for achieving desired molecular interactions with biological targets, which would be altered if using 3-position or 2-position isomers .

Procurement-Specific Quantitative Differentiation for 1-(4-(Iodomethyl)piperidin-1-yl)ethanone


Reactivity Differential: Iodomethyl vs. Bromomethyl Leaving Group Propensity

The compound's defining feature is its 4-iodomethyl group, which confers superior reactivity as an electrophile compared to its bromomethyl and chloromethyl counterparts. Iodide is a significantly better leaving group in SN2 reactions. This enhanced reactivity translates to faster reaction rates and often higher yields under milder conditions, which is a critical consideration in multi-step syntheses [1]. This is a class-level inference based on established chemical principles, as direct comparative yield data for this specific compound versus its analogs is not publicly disclosed.

Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

Physical Property Distinction: Impact of N-Acetylation on LogP and Solubility

The N-acetyl group in 1-(4-(Iodomethyl)piperidin-1-yl)ethanone significantly modulates its physicochemical properties compared to the parent free amine, 4-(Iodomethyl)piperidine. This modification reduces basicity (lower pKa), increases metabolic stability, and alters the compound's lipophilicity (LogP). For 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, the calculated LogP is 1.68 [1]. In contrast, the unacetylated 4-(Iodomethyl)piperidine has a calculated LogP of approximately 1.2 and a significantly higher water solubility due to its basic amine character [2]. This difference in LogP influences membrane permeability and off-target binding, making the N-acetylated scaffold a more neutral and potentially more drug-like fragment [3].

Physicochemical Properties ADME Medicinal Chemistry

Sourcing Differential: Purity Specifications and Analytical Data Availability

Commercial sourcing of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone shows variation in offered purity and supporting documentation, a key differentiator for procurement. Vendor A specifies a minimum purity of 95% , while Vendor B specifies a higher purity of 98% . This 3% purity difference can be significant in sensitive biological assays or late-stage medicinal chemistry where impurities can confound results. Furthermore, the availability of comprehensive analytical data (e.g., NMR, HPLC, MS) and safety documentation (SDS) varies by supplier, impacting the ease of regulatory compliance and quality assurance .

Procurement Quality Control Supply Chain

Positional Isomer Distinction: 4-Iodomethyl vs. 3-Iodomethyl Reactivity and Spatial Vector

The position of the iodomethyl group on the piperidine ring is a critical differentiator. 1-(4-(Iodomethyl)piperidin-1-yl)ethanone has the reactive group at the 4-position, projecting the iodomethyl group along a different spatial vector compared to the 3-iodomethyl isomer, 1-(3-Iodomethyl-piperidin-1-yl)-ethanone [1]. This geometric difference directly impacts the 3D conformation of any downstream conjugates, which is a fundamental parameter in Structure-Activity Relationship (SAR) studies. Additionally, the 4-position on a piperidine ring is generally less sterically hindered than the 3-position for many transformations, potentially leading to more predictable and higher-yielding substitution chemistry [2].

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Safety and Handling Profile: A Quantitative Comparison of Hazard Classifications

The safety profile of 1-(4-(Iodomethyl)piperidin-1-yl)ethanone, as defined by its Globally Harmonized System (GHS) classification, is a direct procurement consideration. According to its Safety Data Sheet, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This set of hazards, while significant, is less severe than the classification of the structurally related 4-(Iodomethyl)piperidine, which is often classified as corrosive or toxic due to the free amine's higher basicity and potential for dermal absorption . The milder GHS signal word 'Warning' for the N-acetylated compound, compared to 'Danger' for many free amines, can simplify storage, handling protocols, and shipping logistics within a research facility .

Laboratory Safety EHS Compliance Procurement

Optimal Application Scenarios for Procuring 1-(4-(Iodomethyl)piperidin-1-yl)ethanone


Synthesis of Complex Medicinal Chemistry Libraries via Late-Stage Functionalization

Given its highly reactive 4-iodomethyl group and N-acetyl protection , this compound is ideally suited for rapid diversification in parallel synthesis. Its superior leaving-group ability compared to bromo or chloro analogs allows for efficient alkylation or cross-coupling under mild conditions, enabling the generation of diverse piperidine-based libraries for hit-to-lead optimization [1].

Design of CNS-Penetrant Compounds Due to Optimal Physicochemical Profile

The combination of a piperidine ring, an N-acetyl cap, and a functionalizable iodomethyl group results in a favorable LogP (1.68) and topological polar surface area (TPSA) for crossing the blood-brain barrier . Its lower basicity compared to free piperidine derivatives reduces the risk of P-glycoprotein (P-gp) efflux. This makes it a privileged scaffold for synthesizing potential CNS therapeutics, where the iodomethyl group can be used to install diverse pharmacophores.

Bioconjugation and Chemical Probe Synthesis

The electrophilic nature of the iodomethyl group makes this compound an excellent electrophile for bioconjugation. It can be used to covalently link a piperidine-containing tag or reporter group (e.g., a fluorescent dye or biotin) to a nucleophilic residue (e.g., cysteine) on a protein or peptide . The relatively mild hazard profile (GHS Warning vs. Danger) facilitates its handling in biochemistry laboratories.

Preparation of Positron Emission Tomography (PET) Tracers

The iodine atom in the iodomethyl group can serve as a precursor for radioiodination. It can be displaced by radioactive iodide (e.g., I-124 or I-131) to generate a radiolabeled piperidine derivative for PET imaging or radiotherapy . The stable N-acetyl group ensures the piperidine nitrogen does not interfere with the nucleophilic displacement reaction. The compound's purity, available up to 98% , is essential for minimizing impurities that could interfere with radiolabeling or image quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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